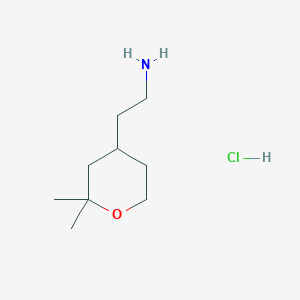![molecular formula C10H12ClNO3S B8660679 N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO3S It is a derivative of methanesulfonamide and features a chloropropanoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide typically involves the reaction of 4-aminophenylmethanesulfonamide with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by minimizing the handling of hazardous reagents and optimizing reaction conditions for higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, and esters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-
N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide: This compound has a similar structure but with a different position of the chlorine atom on the propanoyl group.
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9-4-2-8(3-5-9)10(13)6-7-11/h2-5,12H,6-7H2,1H3 |
InChI Key |
ZPOKJQQFXBTSCT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8660633.png)
![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)

![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)


